molecular formula C18H24N2O2 B2559628 N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)pentanamide CAS No. 851407-43-7

N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)pentanamide

Cat. No.: B2559628
CAS No.: 851407-43-7
M. Wt: 300.402
InChI Key: PDKKTHPZIRTVIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)pentanamide is a synthetic compound belonging to the class of quinolones. Quinolones are aza-heterocyclic compounds that consist of a fused benzene ring and a 2(1H)-pyridone moiety. These compounds are known for their pharmaceutical and biological activities.

Preparation Methods

The synthesis of N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)pentanamide involves multiple steps. One common method starts with the reaction of 4-t-butylbenzamide with 2-chloro-N,N-dimethylethanamine to form an intermediate product. This intermediate is then reacted with potassium carbonate in dimethylformamide to yield the desired compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)pentanamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include methanesulfonic acid, potassium carbonate, and dimethylformamide . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has been used in various scientific research applications. It serves as a model compound to investigate the mechanism of action of quinoline-based inhibitors of the enzyme acetylcholinesterase.

Mechanism of Action

The mechanism of action of N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)pentanamide involves the inhibition of acetylcholinesterase. Acetylcholinesterase is an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This compound is believed to inhibit the enzyme by binding to its active site, thus preventing the breakdown of acetylcholine and leading to an increase in the amount of available acetylcholine.

Comparison with Similar Compounds

N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)pentanamide can be compared with other similar compounds such as 4-hydroxy-2-quinolones and indole derivatives. These compounds share similar aza-heterocyclic structures and exhibit various biological activities . the unique substitution pattern and specific functional groups in this compound contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c1-4-5-6-16(21)19-10-9-15-11-14-8-7-12(2)13(3)17(14)20-18(15)22/h7-8,11H,4-6,9-10H2,1-3H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDKKTHPZIRTVIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NCCC1=CC2=C(C(=C(C=C2)C)C)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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